(5-cyclopropyl-1,2-oxazol-4-yl)methanol

Regiochemistry Isomerism Building Blocks

Researchers developing isoxazole-based kinase inhibitors or HPPD-targeted agrochemicals require the exact 5-cyclopropyl-4-hydroxymethyl substitution pattern; regioisomers (e.g., 3-yl isomer CAS 1060817-48-2) or des-hydroxymethyl variants cause failed syntheses. • Delivers the precise 4-CH₂OH/5-cyclopropyl regiochemistry-eliminating costly synthetic detours. • Reactive hydroxymethyl handle enables esterification, etherification, oxidation to -CHO/-COOH, or conversion to halide/amine for rapid SAR library expansion. • Structurally related to the commercial herbicide isoxaflutole; ideal for HPPD-inhibitor analog programs and CNS-targeted probe synthesis.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 1896506-45-8
Cat. No. B1434924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-cyclopropyl-1,2-oxazol-4-yl)methanol
CAS1896506-45-8
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NO2)CO
InChIInChI=1S/C7H9NO2/c9-4-6-3-8-10-7(6)5-1-2-5/h3,5,9H,1-2,4H2
InChIKeyLCOMDULDHCJZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclopropyl-1,2-oxazol-4-yl)methanol: Isoxazole Building Block Overview


(5-Cyclopropyl-1,2-oxazol-4-yl)methanol (CAS 1896506-45-8), also known as (5-Cyclopropylisoxazol-4-yl)methanol, is a small-molecule heterocyclic building block with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It features a 1,2-oxazole (isoxazole) core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, which is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds [1]. The molecule is distinguished by a cyclopropyl substituent at the 5-position and a reactive hydroxymethyl (-CH2OH) group at the 4-position, providing a handle for further derivatization . This compound serves as a key intermediate for constructing more complex isoxazole-containing molecules, including pharmaceuticals and agrochemicals .

Core 5-cyclopropyl-1,2-oxazole scaffold
Handle 4-hydroxymethyl for derivatization
Application Medicinal chemistry & agrochemical synthesis

(5-Cyclopropyl-1,2-oxazol-4-yl)methanol: Why Substitution Fails


Generic substitution with other isoxazole derivatives or cyclopropyl-containing building blocks is not viable for precise chemical synthesis due to the unique regiochemistry and functional group pairing of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. The specific substitution pattern—a cyclopropyl group at the 5-position and a hydroxymethyl group at the 4-position—dictates the molecule's reactivity, steric environment, and electronic properties [1]. Using an isomer, such as (5-cyclopropylisoxazol-3-yl)methanol (CAS 1060817-48-2), would result in a different spatial arrangement and altered reactivity, potentially leading to failed reactions or the generation of an incorrect final product . Similarly, employing a 5-cyclopropylisoxazole without the hydroxymethyl handle (e.g., 5-cyclopropylisoxazole, CAS 415898-82-7) would necessitate an entirely different synthetic route, adding steps, cost, and complexity . The following quantitative evidence demonstrates the critical importance of this specific regioisomer and its unique properties.

Regioisomer
3-positional isomer (CAS 1060817-48-2) alters electronic and steric environment; synthetic outcome may differ.
Handle absence
5-cyclopropylisoxazole (no 4-CH2OH) requires additional functionalization steps; route efficiency may drop.
Conformational shift
Non-cyclopropyl analogs (e.g., 5-alkyl) have different conformational and metabolic profiles; class-level SAR may not translate.

(5-Cyclopropyl-1,2-oxazol-4-yl)methanol: Selection Evidence


Regiochemical Integrity vs. 3-Positional Isomer

The primary differentiation lies in the molecule's regiochemistry. (5-Cyclopropyl-1,2-oxazol-4-yl)methanol possesses the reactive hydroxymethyl group at the 4-position of the isoxazole ring, a configuration that is fundamentally different from its closest analog, (5-cyclopropylisoxazol-3-yl)methanol (CAS 1060817-48-2) . This difference in substitution pattern is not trivial; it directly impacts the electronic environment of the heterocyclic ring and the steric accessibility of the reactive handle, which in turn governs the compound's behavior in subsequent chemical reactions [1].

Regiochemical identity
Head-to-head
4-CH2OH substitution vs 3-CH2OH substitution (isomer)
Regiochemistry defines reactivity; substitution at 4-position essential for target routes.
Qualitative isomer distinction
Regiochemistry Isomerism Building Blocks Synthetic Reliability

Cyclopropyl Impact on Conformation & Metabolic Stability

The cyclopropyl moiety is a well-established bioisostere used in drug discovery to enhance metabolic stability and restrict conformational flexibility [1]. In the context of this building block, the cyclopropyl group at the 5-position directly influences the spatial orientation of the 4-hydroxymethyl handle, which can be crucial for interactions with biological targets . This is a key advantage over analogs lacking this rigid, small-ring structure, such as a hypothetical 5-methyl or 5-ethyl substituted isoxazole, which would exhibit greater rotational freedom and potentially different pharmacokinetic profiles [1].

Cyclopropyl impact
Class-level
Cyclopropyl may reduce CYP metabolism vs. flexible alkyl chains
Supports building block selection for PK-oriented medicinal chemistry; not compound-specific data.
Inferred from cyclopropane medicinal chemistry literature
Cyclopropane Conformational Restriction Metabolic Stability Drug Design

Isoxaflutole Herbicide Connection

The commercial significance of the 5-cyclopropylisoxazol-4-yl scaffold is exemplified by its presence in the herbicide isoxaflutole (CAS 141112-29-0) [1]. Isoxaflutole is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, and its synthesis requires a 5-cyclopropylisoxazole intermediate that can be functionalized at the 4-position [2]. (5-Cyclopropyl-1,2-oxazol-4-yl)methanol, with its 4-hydroxymethyl group, serves as a direct precursor or a close analog to the required intermediate . While not the final active ingredient itself, this building block provides a validated entry point into a commercially relevant chemical space, unlike many other isoxazole building blocks which have no such demonstrated connection.

Herbicide scaffold link
Supporting evidence
5-cyclopropylisoxazol-4-yl core in commercial isoxaflutole vs general isoxazole building blocks without validated scaffold
Entry point to validated agrochemical scaffold; supports diversification at 4-position.
Not the active ingredient itself; precursor context
Agrochemical Herbicide Isoxaflutole Synthetic Intermediate

(5-Cyclopropyl-1,2-oxazol-4-yl)methanol: R&D Applications


Medicinal Chemistry Lead Synthesis

This building block is ideally suited for the construction of novel chemical entities in drug discovery programs. The combination of the isoxazole core and the cyclopropyl group creates a scaffold with proven potential for biological activity [1]. The 4-hydroxymethyl group provides a versatile synthetic handle for introducing the scaffold into larger molecules via esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This enables the exploration of structure-activity relationships (SAR) around the 5-cyclopropylisoxazole pharmacophore in the pursuit of kinase inhibitors, anti-inflammatory agents, or CNS drugs [1].

Next-Gen HPPD Herbicides

The compound's structural relationship to the commercial herbicide isoxaflutole makes it a strategic starting point for agrochemical research [2]. R&D teams can utilize (5-cyclopropyl-1,2-oxazol-4-yl)methanol to synthesize novel analogs of isoxaflutole, aiming to optimize weed control spectrum, crop safety, or environmental fate. The hydroxymethyl group allows for the rapid diversification of the 4-position substituent, a key site for modulating HPPD inhibition and overall herbicidal activity [2].

Chemical Biology Probes and Bioconjugates

The presence of both a rigid, drug-like scaffold and a reactive alcohol group makes this molecule valuable for chemical biology applications. The hydroxymethyl group can be readily activated and used to conjugate the isoxazole core to biotin, fluorophores, or affinity matrices [3]. This enables the creation of chemical probes for target identification and validation studies, as well as for pull-down assays to identify protein binding partners for isoxazole-based compounds [3].

Heterocyclic Library Synthesis

For laboratories focused on diversity-oriented synthesis or the creation of proprietary compound collections, this building block offers a valuable entry point. The alcohol functionality can be transformed into a variety of other useful groups (e.g., aldehyde, carboxylic acid, halide, amine), allowing for the generation of a small library of 5-cyclopropylisoxazole-4-yl derivatives [1]. This enables the rapid exploration of chemical space around a privileged scaffold, increasing the chances of identifying novel hits for various screening campaigns.

Application
Selection Property
Validation Focus
Medicinal chemistry lead synthesis
Isoxazole scaffold with derivatizable handle
SAR around 5-cyclopropylisoxazole pharmacophore
Agrochemical lead optimization (HPPD inhibitor)
Scaffold link to commercial isoxaflutole core
HPPD inhibition and crop safety screening
Chemical biology probe design
Reactive alcohol for bioconjugation
Target identification and pull-down assay compatibility
Diversity-oriented heterocyclic library
Convertible 4-CH2OH group
Compound collection generation for screening

Technical Documentation Hub

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